

A Technical Guide to High-Purity Azelaic Acid-d14 for Research Applications

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B15570997

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity deuterated Azelaic acid (**Azelaic acid-d14**), a critical tool for a range of applications from dermatological research to metabolic studies. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols for its use as an internal standard, and the key signaling pathways influenced by Azelaic acid.

Commercial Suppliers and Quantitative Specifications

High-purity **Azelaic acid-d14** is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for easy comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current information and to inquire about bulk ordering options.

| Supplier | Purity/Iso- topic Enrichment | CAS Number | Molecular Formula | Molecular Weight | Physical Form | Storage |
|---|---|-------------------------|---|--------------------------------|------------------|------------------|
| Sigma- Aldrich | 95% Purity | 119176- 67-9 | C ₉ H ₂ D ₁₄ O ₄ | 202.31 g/mol | Solid | 4°C |
| FB Reagents | ≥ 98% Purity, 98% Deuterium Enrichment | 119176- 67-9[1] | C ₉ H ₂ D ₁₄ O ₄ [1] | 202.3 g/mol [1] | Solid[1] | -20°C[1] |
| A2B Chem | Not Specified | 119176- 67-9 | C ₉ H ₂ D ₁₄ O ₄ | 202.31 g/mol | Not Specified | Not Specified |
| Thermo Fisher Scientific (Alfa Aesar) | tech. 80% (for unlabeled) | 123-99-9 (unlabeled) | C ₉ H ₁₆ O ₄ (unlabeled) | 188.22 g/mol (unlabeled) | White flakes | Not Specified |

Experimental Protocols: Quantification of Azelaic Acid in Biological Matrices using Azelaic Acid-d14 as an Internal Standard

Azelaic acid-d14 is an ideal internal standard for the accurate quantification of endogenous azelaic acid in various biological samples (e.g., plasma, serum, tissue homogenates) using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte of interest and compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analysis.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Materials:

- Biological sample (e.g., 100 μ L of serum or plasma)
- **Azelaic acid-d14** internal standard solution (concentration to be optimized, e.g., 1 μ g/mL in methanol)
- Methanol
- Methyl-tert-butyl ether (MTBE) or a mixture of chloroform and methanol (e.g., 2:1, v/v)
- 0.9% NaCl solution
- Nitrogen gas stream
- Centrifuge

Procedure:

- Spiking with Internal Standard: To 100 μ L of the biological sample in a clean microcentrifuge tube, add a known amount of the **Azelaic acid-d14** internal standard solution. The amount should be chosen to yield a signal intensity comparable to the expected endogenous azelaic acid concentration.
- Protein Precipitation and Liquid-Liquid Extraction:
 - Add 300 μ L of methanol to the sample, vortex thoroughly to precipitate proteins.
 - Add 1 mL of MTBE, vortex for 1 minute.
 - Centrifuge at a high speed (e.g., 10,000 \times g) for 5-10 minutes to separate the layers.
 - Alternatively, for a Folch-based extraction, homogenize the sample in a 2:1 chloroform:methanol mixture. After homogenization, wash the liquid phase with 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.

- **Solvent Evaporation:** Carefully transfer the upper organic layer (containing the lipids and dicarboxylic acids) to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).
- **Reconstitution:** Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis or the derivatization solvent for GC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid groups of azelaic acid and its deuterated internal standard need to be derivatized to increase their volatility. Silylation is a common and effective method.

Materials:

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine or other suitable solvent
- Heating block or oven

Procedure:

- To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injecting it into the GC-MS system.

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of azelaic acid and does not typically require derivatization.

Instrumentation and Conditions (Example):

- **Chromatography:** Reversed-phase HPLC with a C18 column.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
 - MRM Transition for Azelaic Acid: Precursor ion (m/z) → Product ion (m/z) - to be determined empirically.
 - MRM Transition for **Azelaic Acid-d14**: Precursor ion (m/z) → Product ion (m/z) - to be determined empirically.

Data Analysis: The concentration of endogenous azelaic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Azelaic acid-d14**) and comparing this ratio to a standard curve prepared with known concentrations of unlabeled azelaic acid and a constant concentration of the internal standard.

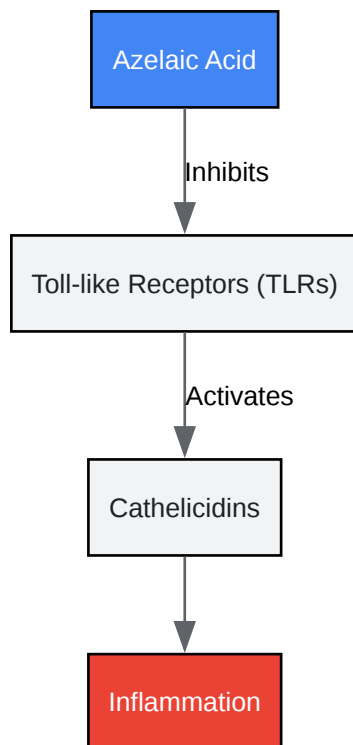
Signaling Pathways and Mechanisms of Action

Azelaic acid exerts its therapeutic effects in dermatological conditions like acne and rosacea through a multi-faceted mechanism of action, influencing several key signaling pathways.

Anti-inflammatory Pathway in Rosacea

Azelaic acid has been shown to reduce inflammation in rosacea by modulating the cathelicidin pathway. It is believed to downregulate the expression of Toll-like receptors (TLRs), which in turn reduces the production of cathelicidins, peptides that are often elevated in the skin of rosacea patients and contribute to inflammation.

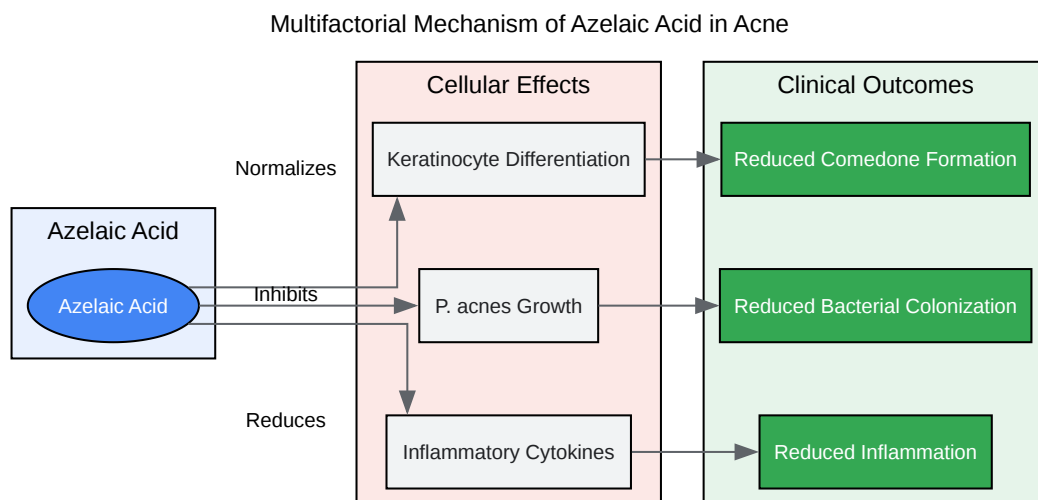
Simplified Anti-inflammatory Pathway of Azelaic Acid in Rosacea

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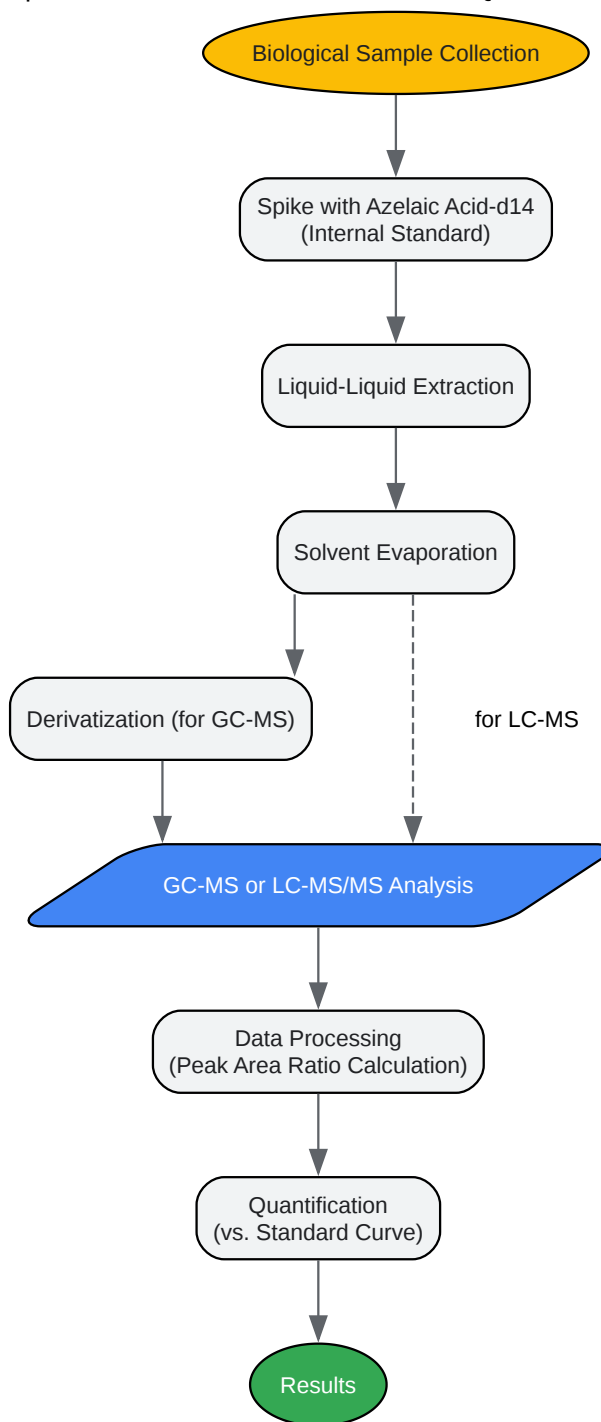
Caption: Azelaic Acid's Anti-inflammatory Action in Rosacea.

Multifactorial Action in Acne Vulgaris

In the treatment of acne, azelaic acid exhibits anti-keratinizing, anti-bacterial, and anti-inflammatory properties. It normalizes the differentiation of keratinocytes, preventing the formation of comedones. It also has a bacteriostatic effect against *Propionibacterium acnes* and reduces the production of pro-inflammatory cytokines.



Experimental Workflow for Azelaic Acid Quantification

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References

- 1. Azelaic Acid-d14 | FB Reagents [fbreagents.com]
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